Product packaging for Benzo[a]pyrene-3,6-dione(Cat. No.:CAS No. 64133-78-4)

Benzo[a]pyrene-3,6-dione

Cat. No.: B602333
CAS No.: 64133-78-4
M. Wt: 282.3
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Description

Benzo[a]pyrene-3,6-dione is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C20H10O2 and a molecular weight of 282.29 g/mol . This compound, characterized by its quinone structure, is supplied for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers value this compound for its specific structural properties. Its molecular structure can be represented by the SMILES string O=C1C=Cc2c3c1ccc1c3c(cc2)c2c(C1=O)cccc2, which defines the arrangement of the quinone functional groups on the benzo[a]pyrene core . The compound's exact mass is 282.068, and it is a key subject of study in various scientific fields, including environmental chemistry and toxicology, often as a model compound for investigating the metabolic activation and downstream effects of polycyclic aromatic hydrocarbons . The physical properties of related compounds, such as the reduced form Benzo[a]pyrene-3,6-quinol (diol), which has a molecular weight of 284.31 g/mol and a density of 1.473 g/cm³, provide insight into the characteristics of this chemical family .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H10O2 B602333 Benzo[a]pyrene-3,6-dione CAS No. 64133-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[a]pyrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRYNZSMCVOJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952918
Record name Benzo[pqr]tetraphene-3,6-dione
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Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3067-14-9, 64133-78-4
Record name Benzo[a]pyrene-3,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3067-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-3,6-quinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-3,6-dione, radical ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[pqr]tetraphene-3,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(A)PYRENE-3,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT61YDG18C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Advanced Synthetic Methodologies and Chemical Transformations of Benzo a Pyrene 3,6 Dione

De Novo Synthetic Approaches to Benzo[a]pyrene-3,6-dione (B31473)

The generation of this compound can be achieved through various synthetic routes, primarily categorized into oxidative conversions of the parent benzo[a]pyrene (B130552) and more complex multi-step organic syntheses.

Oxidative Conversion Pathways from Benzo[a]pyrene Precursors

Direct oxidation of benzo[a]pyrene (BaP) is a common strategy to produce a mixture of its quinone derivatives, including the 3,6-dione isomer. acs.org These methods often mimic the metabolic activation pathways of BaP in biological systems.

A classical and well-established method for the synthesis of benzo[a]pyrene quinones involves the use of chromium trioxide (CrO₃) in an acidic medium. The oxidation of benzo[a]pyrene with chromium trioxide in glacial acetic acid or sulfuric acid at elevated temperatures (typically 60–80°C) yields a mixture of quinones, including this compound. The reaction proceeds through an electrophilic attack on the aromatic system of BaP, leading to the formation of dihydroxy intermediates which subsequently dehydrate to form the stable quinone structures. A typical experimental protocol involves refluxing BaP with CrO₃ in glacial acetic acid for several hours under an inert atmosphere.

Table 1: Typical Reaction Conditions for Chromium Trioxide Oxidation of Benzo[a]pyrene

ParameterCondition
Reactants Benzo[a]pyrene (1 mmol), Chromium Trioxide (3 mmol)
Solvent Glacial Acetic Acid (10 mL)
Temperature 70°C
Reaction Time 6–8 hours
Atmosphere Inert
Workup Quenching with ice-water, extraction with dichloromethane, and column chromatography

This table summarizes a general procedure for the chromium trioxide-mediated oxidation of benzo[a]pyrene to its dione (B5365651) derivatives.

One-electron oxidation provides a more selective route to specific quinone isomers. cdnsciencepub.com This process involves the generation of a benzo[a]pyrene radical cation, which is a key intermediate in certain metabolic and chemical oxidation pathways. cdnsciencepub.comcsic.es Oxidizing agents such as tris(4-bromophenyl)ammonium hexachloroantimonate can be employed to generate the BaP radical cation. cdnsciencepub.com This highly reactive intermediate can then be trapped by nucleophiles like superoxide (B77818) (O₂⁻) or water. cdnsciencepub.com The reaction with superoxide is proposed to proceed via nucleophilic attack at position 6, leading to the formation of dihydroperoxides that can rearrange to the diones under basic conditions. cdnsciencepub.com This method can yield this compound in moderate yields (40-50%) with fewer by-products compared to less selective oxidation methods. The interconversion between benzo[a]pyrene diols and diones proceeds through one-electron steps, with the corresponding semiquinone radicals being detectable intermediates. nih.govnih.gov

In academic and research settings, enzymatic pathways are utilized to mimic the in vivo metabolism of benzo[a]pyrene and produce its various metabolites, including this compound. nih.gov Cytochrome P450 enzymes, particularly CYP1B1, are primarily responsible for the bioactivation of BaP to its quinone metabolites. These enzymatic systems, often using microsomal preparations from rat livers, can oxidize BaP to a mixture of quinones, including the 1,6-, 3,6-, and 6,12-diones. csic.esnih.gov For instance, the arachidonic acid-dependent oxidation of benzo[a]pyrene by enzyme preparations from sheep seminal vesicles has been shown to produce a mixture of 3,6-, 1,6-, and 6,12-quinones. nih.gov Laccase enzymes, in the presence of mediators like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), have also been shown to oxidize benzo[a]pyrene to its quinones. csic.esasm.org

Table 2: Enzymatic Systems for this compound Synthesis

Enzyme SystemSource/MediatorKey Products
Cytochrome P450 (CYP1B1)Rat liver microsomesMixture of BaP quinones, including 3,6-dione
Prostaglandin H SynthaseSheep seminal vesicles1,6-, 3,6-, and 6,12-quinones
LaccaseTrametes versicolor with ABTS mediatorBenzo[a]pyrene quinones

This table highlights various enzymatic systems used in research to produce this compound from its precursor, benzo[a]pyrene. csic.esnih.govasm.org

One-Electron Oxidation Mechanisms and Radical Cation Intermediates

Multi-step Organic Synthesis Routes for this compound Scaffolds

While direct oxidation of BaP is a common approach, multi-step organic synthesis provides a more controlled and often higher-yield route to specific isomers, including the this compound scaffold. nih.govnih.gov

Modern synthetic strategies increasingly rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the complex polycyclic aromatic hydrocarbon (PAH) framework. nih.govnih.gov These methods offer high efficiency and milder reaction conditions compared to classical PAH syntheses. nih.gov A general approach involves the coupling of a suitably substituted naphthalene (B1677914) boronate ester with a substituted aryl bromide or triflate ester. nih.gov This strategy has been successfully employed for the synthesis of various benzo[a]pyrene phenols, which are direct precursors to the quinones. nih.gov For example, the synthesis of 3-hydroxybenzo[a]pyrene, a precursor to this compound, can be achieved through a Suzuki coupling-based route. nih.gov Subsequent oxidation of the resulting phenol (B47542) with a hypervalent iodine reagent, such as bis(trifluoroacetoxy)iodobenzene (BTI), can then furnish the target this compound. nih.govnih.gov The use of microwave irradiation can significantly accelerate the Suzuki cross-coupling step, reducing reaction times from hours to minutes. researchgate.net

Diels-Alder Cycloaddition Approaches

The synthesis of polycyclic aromatic quinones can often be achieved through Diels-Alder or [4+2] cycloaddition reactions, which provide a powerful tool for constructing complex polycyclic systems. researchgate.netresearchgate.net This strategy typically involves the reaction of a diene with a suitable dienophile, followed by an aromatization step. Quinones are frequently employed as electron-deficient dienophiles in these reactions. researchgate.net For instance, the reaction of o-quinones with vinylarenes has been used as a synthetic route to larger polycyclic quinones, such as the formation of picene-5:6-quinone from 1-vinylnaphthalene (B14741) and 3-bromo-1:2-naphthaquinone. rsc.org

However, a direct synthesis of this compound via a Diels-Alder cycloaddition is not a commonly documented or conventional method. The principal synthetic routes to this compound and its isomers (e.g., 1,6- and 6,12-diones) overwhelmingly involve the oxidation of the parent hydrocarbon, Benzo[a]pyrene. oup.comnih.gov These oxidation reactions can be accomplished using various reagents or conditions, including metabolic activation by enzymes like cytochrome P450, chemical oxidation, or photo-oxidation. oup.comnih.gov

While not producing this compound itself, the utility of the Diels-Alder approach for creating complex, fused quinone systems is well-established and highlights the versatility of the reaction in polycyclic aromatic chemistry. researchgate.net

Functionalization and Derivatization Strategies for this compound

The this compound scaffold, with its combination of a reactive quinone core and an extended aromatic system, is amenable to a variety of functionalization and derivatization strategies. These transformations allow for the modification of its electronic and physical properties and the construction of more complex molecular architectures.

Nucleophilic and Electrophilic Substitution Reactions on the Quinone Core

The chemical behavior of this compound is dictated by the electrophilic nature of the quinone ring and the nucleophilicity of the extended aromatic system.

Nucleophilic Substitution: The electron-deficient nature of the quinone moiety makes it susceptible to nucleophilic attack, most commonly through a conjugate addition (Michael-type) reaction. Research has shown that this compound undergoes nucleophilic substitution with thiols. In a model reaction with t-butylthiolate, a single product, 12-t-butylthiothis compound, is formed. researchgate.net This demonstrates a remarkable regioselectivity, with the nucleophile attacking the aromatic ring at a position remote from the carbonyl groups. researchgate.net This reactivity is significant as it suggests pathways for the covalent binding of the quinone to biological nucleophiles. researchgate.net The formation of stable covalent adducts with dG (deoxyguanosine) has also been reported to proceed from the one-electron-reduced semiquinone radical, a process catalyzed by CYP1A1 and NADPH oxidoreductase. nih.gov

Electrophilic Substitution: Performing electrophilic aromatic substitution directly on the this compound molecule is challenging. The two carbonyl groups are strongly electron-withdrawing, which deactivates the entire aromatic ring system towards electrophilic attack. However, insights can be gained from studies on related compounds. Electrophilic substitution on 6-fluorobenzo[a]pyrene with agents like bromine or deuterium (B1214612) ions results in substitution at the C-1 and/or C-3 positions. This reactivity pattern stems from the electronic properties of the parent hydrocarbon, where the radical cation intermediate shows high charge localization at C-6, followed by C-1 and C-3.

Annulation and Cycloaddition Reactions of this compound

The quinone moiety of this compound can participate as a dienophile in Diels-Alder reactions, allowing for the annulation (fusion) of new rings onto the polycyclic core. While specific examples starting with this compound are not prevalent in readily available literature, the general reactivity of quinones in [4+2] cycloadditions is extensively documented. researchgate.net These reactions provide a route to build even larger and more complex polycyclic aromatic compounds.

Modern catalytic methods have greatly expanded the scope of annulation reactions for quinones. For example, ruthenium(II)-catalyzed double annulation of naphthoquinones with alkynes has been developed as a step-economical method to produce highly complex, polycyclic quinoidal systems by forming four new bonds in a single step. nih.govcapes.gov.brkent.ac.ukresearchgate.net Such strategies, often proceeding through C-H activation, could foreseeably be applied to this compound to construct novel fused architectures.

Table 1: Examples of Catalyst-Mediated Annulation Reactions on Quinone Scaffolds
Catalyst SystemQuinone SubstrateCoupling PartnerReaction TypeResulting StructureReference
[Ru(p-cymene)Cl2]2 / KOPivNaphthoquinoneDiphenylacetyleneC-H/N-H Double AnnulationPolycyclic quinoidal compound capes.gov.br
[Ru(p-cymene)I2]2 / AgOAcN-aryl-2,3-dihydrophthalazine-1,4-dione1,4-Benzoquinone[4+2] Oxidative CouplingFused Cinnoline rsc.org
Cu(acac)2 / DPPENaphthoquinoneIndole, Alkyne, Sulfonyl ChlorideFour-Component Cascade AnnulationSulfonyl-functionalized quinone-fused cyclopenta[b]indole rsc.org

Catalyst-Mediated Transformations of this compound

Catalysis offers a powerful platform for the selective functionalization of complex molecules like this compound. Transition metal catalysts, in particular, enable transformations that are otherwise difficult to achieve.

Copper-Catalyzed Reactions: Copper catalysts are versatile and have been employed in various transformations of quinones. An efficient method for the direct C-H trifluoromethylation of quinones has been developed using a Cu(I) catalyst, which introduces the CF3 group onto the quinone ring. acs.org Furthermore, copper-catalyzed borylative aromatization of p-quinone methides has been shown to produce chiral boronic esters, which are versatile synthetic intermediates. acs.org Copper catalysts are also effective in multicomponent cascade annulations, for instance, in the synthesis of sulfonyl-functionalized quinone-fused cyclopenta[b]indoles. rsc.orgrsc.org These examples highlight the potential for copper-catalyzed C-H functionalization and cross-coupling reactions on the this compound scaffold.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have proven exceptionally effective for C-H activation and annulation reactions involving quinones. Strategies for the [4+1] and [4+2] oxidative coupling of substrates with 1,4-benzoquinones have been developed using Ru(II) catalysts under mild, aerobic conditions. rsc.org These methods have been used to create complex spiro-indazolones and fused-cinnolines. rsc.org The direct double annulation of quinones with alkynes, catalyzed by ruthenium(II), represents a highly step-economical approach to challenging polycyclic quinoidal structures. nih.govkent.ac.ukresearchgate.net

Table 2: Overview of Catalyst-Mediated Transformations Applicable to Quinones
Catalyst MetalTransformation TypeExample ReactionPotential Application to this compoundReference(s)
Copper (Cu)C-H TrifluoromethylationDirect trifluoromethylation of quinonesIntroduction of CF3 groups onto the aromatic core acs.org
Copper (Cu)Borylative AromatizationAsymmetric borylation of p-quinone methidesSynthesis of chiral boronate derivatives acs.org
Copper (Cu)Cascade AnnulationFour-component reaction to form quinone-fused heterocyclesConstruction of complex, fused heterocyclic systems rsc.orgrsc.org
Ruthenium (Ru)Alkyne AnnulationDouble C-H/N-H activation and annulation of naphthoquinonesFusion of new aromatic or heterocyclic rings nih.govkent.ac.ukresearchgate.net
Ruthenium (Ru)Oxidative Coupling[4+1] and [4+2] spiroannulation with benzoquinonesCreation of spirocyclic or fused heterocyclic derivatives rsc.org

Spectroscopic Characterization and Elucidation of Benzo a Pyrene 3,6 Dione Structure and Electronic Properties

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of Benzo[a]pyrene (B130552) dione (B5365651) isomers. cdnsciencepub.com

Proton and Carbon-13 NMR Chemical Shift Assignments for Benzo[a]pyrene-3,6-dione (B31473)

The unequivocal assignment of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts is crucial for the structural elucidation of this compound. High-field NMR techniques have been instrumental in distinguishing it from its isomers, such as the 1,6- and 6,12-diones. cdnsciencepub.com

Unequivocal ¹H NMR chemical shift assignments for this compound have been established and are presented in Table 1. cdnsciencepub.com These assignments are critical for confirming the specific isomeric structure.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Chemical Shift (ppm)
H-1 7.73
H-2 6.71
H-4 8.82
H-5 8.72
H-7 8.45
H-8 7.59
H-9 7.77
H-10 8.28
H-11 8.37
H-12 7.80

Source: cdnsciencepub.com

While a specific data table for the ¹³C NMR chemical shifts of this compound was not available in the searched literature, the use of two-dimensional NMR techniques, as discussed below, is essential for their assignment.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR spectroscopy plays a pivotal role in establishing the connectivity and spatial relationships between protons and carbons in the this compound molecule. Techniques such as 2D COSY (Correlation Spectroscopy) and selective nOe (Nuclear Overhauser Effect) difference spectroscopy are employed to map out all vicinally coupled and proximal protons. cdnsciencepub.com This comprehensive analysis allows for the unambiguous confirmation of the dione's structure by ensuring self-consistency among the observed correlations. cdnsciencepub.com

Vibrational Spectroscopy (Infrared and Raman) of this compound

Characteristic Vibrational Modes and Functional Group Identification

Detailed infrared and Raman spectroscopic data for Benzo[a]pyrene and its derivatives are important for developing sensitive analytical methods. sfasu.edu While specific, comprehensive vibrational analyses for this compound are not extensively detailed in the provided results, the techniques are crucial for identifying key functional groups. For related polycyclic aromatic hydrocarbons (PAHs), the presence of carbonyl (C=O) groups, indicative of oxidation to a quinone, is a key feature in their vibrational spectra. scielo.br For instance, in the photochemical transformation of anthracene, a characteristic vibrational mode at 1665 cm⁻¹ is assigned to the C=O group. scielo.br

Spectroscopic Signatures of the Quinone Moiety in this compound

The quinone moiety is the defining functional group of this compound. In other pyrene-diones, the carbonyl stretching frequency is a prominent feature. For example, electrochemically oxidized pyrene (B120774) produces compounds with a carbonyl stretching frequency at 1774 cm⁻¹. scielo.br This region of the vibrational spectrum is diagnostic for the presence of the quinone structure in this compound. The formation of benzo[a]pyrene diones, including the 3,6- and 1,6-isomers, is a known photo-oxidation pathway for benzo[a]pyrene. iloencyclopaedia.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties and transitions of this compound. This compound is one of the signature metabolites formed from the radical cation pathway of Benzo[a]pyrene metabolism. nih.gov

The analysis of Benzo[a]pyrene metabolites is complex, as some, like the diones, are non-fluorescent, which can complicate their detection when using fluorescence-based methods. nih.gov However, multiphoton microscopy coupled with spectral analysis has been used to identify various Benzo[a]pyrene metabolites within cells, including this compound, by using reference spectra from standards. nih.gov The photophysical properties of related dione structures, such as Benzo[rst]pentaphene-5,8-dione, show improved absorption and emission compared to the parent PAH, with a significant photoluminescence quantum yield. beilstein-journals.org The UV spectrum of a related seco-derivative of Benzo[a]pyrene has been noted to be similar to that of phenalenone. cdnsciencepub.com

Electronic Transitions and Absorption Maxima

The electronic absorption properties of this compound are characterized by its interactions with ultraviolet (UV) and visible light. UV/Vis spectrophotometry is a standard technique employed for the initial purity assessment of the compound following its synthesis or extraction. While specific absorption maxima (λmax) values are not extensively detailed in the surveyed literature, the analysis confirms the presence of a complex electronic system typical of polycyclic aromatic quinones. The absorption spectrum is a result of π → π* transitions within the extensive conjugated system of the molecule. The parent compound, Benzo[a]pyrene, exhibits a series of sharp absorption bands, and the introduction of the dione functionality at the 3- and 6-positions significantly alters the electronic landscape, leading to shifts in these absorption bands.

Emission Profiles and Quantum Yields

The emission properties of this compound are a subject of specific interest and some complexity. Generally, Benzo[a]pyrene-diones are considered to be non-fluorescent compounds. nih.gov This lack of native fluorescence makes their detection at low concentrations challenging with standard HPLC-fluorescence systems. nih.gov To overcome this, a sensitive analytical method has been developed that involves the use of a post-column zinc reducer to convert the non-fluorescent BaP-diones into their corresponding highly fluorescent BaP-hydroquinones in-line, enabling sensitive detection. nih.gov

However, studies utilizing multiphoton spectral analysis have successfully identified an emission profile for this compound within biological systems. jst.go.jpnih.gov In studies on breast epithelial cells, a fluorescence emission peak corresponding to the 3,6-dione metabolite was identified in the spectral range of 458-479 nm. jst.go.jpnih.gov This indicates that under specific conditions, such as those provided by the intracellular environment or multiphoton excitation, the compound can exhibit fluorescence. Despite these observations, a specific photoluminescence quantum yield (PLQY) for the fluorescence of this compound has not been reported in the available literature. It is noted, however, that the formation of this compound through the photolysis of Benzo[a]pyrene can be accelerated by chlorophyll, which acts as a photosensitizer to generate singlet oxygen (¹O₂), with a reported quantum yield (Φ) for this formation process of 0.12.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the definitive identification and structural analysis of this compound, particularly in complex biological and environmental samples.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which is crucial for confirming its elemental composition. For this compound (C₂₀H₁₀O₂), the theoretical monoisotopic mass is 282.0681 Da. While gas chromatography-HRMS (GC-HRMS) has been applied to analyze BaP-diones, the technique is hampered by the low volatility of these compounds, as indicated by their high melting points; this compound has a melting point of 282 °C. dss.go.th Consequently, liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method. An analytical method using HPLC coupled to a magnetic sector mass spectrometer operating at a high resolution of 12,000 was developed for the selective and accurate mass detection of several oxy-PAHs, including this compound. researchgate.net This approach allows for confident identification based on precise mass-to-charge ratio measurements, distinguishing the compound from other isobaric interferences.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Pathways

Tandem mass spectrometry (MS/MS) is extensively used to identify this compound by monitoring specific fragmentation pathways. In positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), the compound is detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 283. semanticscholar.org

When this parent ion is subjected to collision-induced dissociation (CID), it undergoes characteristic fragmentation. The most commonly reported and utilized selected reaction monitoring (SRM) transition for quantifying this compound is m/z 283 → 226 . This fragmentation corresponds to the sequential loss of two carbonyl (CO) groups, a characteristic pathway for quinones. Another reported transition is m/z 283 → 255 , which represents the loss of a single CO group. The observation of these specific transitions provides high selectivity and sensitivity for the detection of this compound in complex matrices.

MS/MS Fragmentation Data for this compound
Parent Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Neutral LossReference
283255CO (28 Da)
2832262xCO (56 Da) semanticscholar.org

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular packing. Despite the importance of this structural information, a search of the scientific literature did not yield any studies reporting the single-crystal X-ray structure of this compound. While the crystal structures of the parent Benzo[a]pyrene and other derivatives have been reported, the specific crystallographic data for the 3,6-dione isomer is not currently available. nih.gov The structure of a related but different molecule, benzo[i]pentahelicene-3,6-dione, has been characterized by X-ray diffraction, but this cannot be extrapolated to the title compound. mdpi.com Therefore, a definitive solid-state structural analysis with atomic-level precision for this compound remains to be elucidated.

Mechanistic Investigations of Benzo a Pyrene 3,6 Dione Reactivity and Intermolecular Interactions

Redox Chemistry and Electron Transfer Mechanisms Involving Benzo[a]pyrene-3,6-dione (B31473)

This compound (B[a]P-3,6-dione), a quinone metabolite of the environmental carcinogen benzo[a]pyrene (B130552), is characterized by its robust redox cycling capabilities. This reactivity is central to its biological effects, which are largely driven by the generation of reactive oxygen species (ROS) and the formation of DNA adducts. The redox behavior of B[a]P-3,6-dione involves reversible oxidation-reduction cycles, which can be initiated by various biological reducing agents. nih.govnih.gov

The core of its redox activity lies in its ability to be reduced to benzo[a]pyrene-3,6-diol (B1212835), which then rapidly auto-oxidizes back to the dione (B5365651) form in the presence of air. nih.gov This cycling process leads to the production of ROS, including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, which can inflict oxidative damage on cellular components. nih.gov The interconversion between the dione and diol forms proceeds through one-electron steps, involving an intermediate semiquinone radical. nih.govnih.gov

Electrochemical Characterization and Redox Potentials

The electrochemical properties of benzo[a]pyrene diones, including B[a]P-3,6-dione, are fundamental to understanding their redox behavior. While specific redox potential values for B[a]P-3,6-dione are not extensively detailed in the provided search results, the broader class of benzo[a]pyrene diones is known to be easily reduced by mild biological agents. nih.govnih.gov This suggests a relatively high redox potential, enabling them to accept electrons from biological reductants like NAD(P)H, glutathione, and cysteamine. nih.govnih.gov

One study on related Schiff base compounds highlighted the importance of redox potentials in biological activity, noting that more negative reduction potentials can correlate with increased antimicrobial effects. scielo.br Although a direct parallel, this underscores the significance of determining precise redox potentials for B[a]P-3,6-dione to fully characterize its reactivity. Further electrochemical studies, such as cyclic voltammetry, would be necessary to establish these specific values and provide a more quantitative understanding of its electron-accepting capabilities. unit.no

One-Electron and Two-Electron Reduction Pathways

The reduction of B[a]P-3,6-dione can proceed through both one-electron and two-electron pathways. The interconversion between benzo[a]pyrene diones and their corresponding diols occurs via one-electron steps. nih.govnih.gov This process involves the formation of an intermediate semiquinone radical. nih.govnih.gov

One-electron oxidation of the parent compound, benzo[a]pyrene (B[a]P), by enzymes like cytochrome P450 peroxidases can generate a radical cation. nih.govnih.gov This radical cation is a precursor to the formation of B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione through hydroxylation and air-oxidation. nih.gov

Photochemical and Photophysical Processes of this compound

The photochemical and photophysical properties of benzo[a]pyrene and its derivatives, including B[a]P-3,6-dione, are significant in understanding their environmental fate and reactivity. Upon absorption of light, these compounds can undergo a series of processes that lead to energy dissipation or chemical transformation.

Excited State Dynamics and Energy Dissipation Mechanisms

Upon photoexcitation, benzo[a]pyrene (B[a]P) can transition to its triplet excited state through intersystem crossing. researchgate.net This triplet state is a key intermediate in subsequent photochemical reactions. Studies using time-resolved fluorescence and transient absorption spectroscopy have shown that B[a]P in its singlet excited state can react with oxygen, leading to fluorescence quenching, and can also undergo effective intersystem crossing to the triplet state. researchgate.net The interaction between excited B[a]P and DNA has been observed, suggesting charge transfer as a possible mechanism. researchgate.net These excited state dynamics are crucial for understanding the phototoxicity and photodegradation of B[a]P and its metabolites.

Photo-induced Chemical Transformations and Degradation Mechanisms

The photodegradation of benzo[a]pyrene (B[a]P) in the environment is a significant transformation pathway, often leading to the formation of quinones, including B[a]P-3,6-dione. nih.govdss.go.th This process can be influenced by various factors and proceed through different mechanisms.

One major pathway involves photosensitized singlet oxygen oxidation. B[a]P itself can act as a photosensitizer, absorbing UV/visible light to form an excited state that transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with B[a]P to form endoperoxides or dioxetanes, which can rearrange to form quinones. The photolysis of B[a]P in aqueous solution has been shown to yield B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. nih.gov

The presence of other substances, such as natural porphyrins like chlorophyll, can accelerate the phototransformation of B[a]P in water. researchgate.netresearchgate.net The proposed mechanism involves the photocatalytic generation of singlet oxygen by the porphyrins, which then transforms B[a]P into quinones. researchgate.netresearchgate.net

Furthermore, heterogeneous reactions on atmospheric particulate matter are a key transformation mechanism for PAHs. copernicus.org These reactions can be promoted by photoirradiation and are influenced by factors such as the concentration of reactive oxygen species, temperature, and humidity. copernicus.org The degradation of B[a]P on particles under atmospheric conditions leads to the formation of B[a]P diones as the main products. dss.go.th

Density functional theory calculations have provided insights into the degradation mechanism of B[a]P initiated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂) in aqueous solution, with the main degradation products being B[a]P-1,6-quinone, B[a]P-3,6-quinone, and B[a]P-6,12-quinone. acs.org

Reactivity with Nucleophiles: Mechanisms of Adduct Formation in Model Systems

This compound (B[a]P-3,6-dione), a prominent quinone metabolite of benzo[a]pyrene (B[a]P), exhibits significant reactivity towards biological nucleophiles, a process central to its chemical behavior. This reactivity is primarily driven by the electrophilic nature of the quinone moiety and its capacity for redox cycling. The molecule can undergo one- or two-electron reduction to form semiquinone and hydroquinone (B1673460) species, respectively. These reduced forms can then be re-oxidized, generating reactive oxygen species (ROS) in a futile cycle. This redox cycling process is a key mechanism underlying its reactivity. nih.gov

The primary mechanism of adduct formation with nucleophiles, particularly DNA bases, involves the covalent binding of the B[a]P-3,6-dione molecule. This binding is a critical event, leading to the formation of stable and depurinating DNA adducts. While the radical cation of B[a]P is a known precursor to B[a]P-3,6-dione and forms depurinating adducts, the dione itself represents an alternative pathway to DNA modification. nih.gov Under redox-cycling conditions, often facilitated by cellular enzymes or the presence of transition metals, B[a]P-3,6-dione's reactivity is enhanced, leading to a concentration-dependent increase in DNA modification. nih.gov

In controlled in vitro settings, the covalent binding of B[a]P quinones to DNA constituents has been demonstrated. While much of the detailed mechanistic work has focused on the isomeric benzo[a]pyrene-7,8-dione (B196088) (B[a]P-7,8-dione), the principles are applicable to the 3,6-dione isomer due to the shared reactive quinone structure. The primary mechanism for covalent bond formation is believed to be Michael addition, where nucleophilic centers on DNA bases attack the electrophilic carbons of the quinone ring. acs.org

For B[a]P-diones, reactions with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) are of particular interest. The radical cation of B[a]P, a precursor to the diones, is known to form adducts primarily at the N7 and C8 positions of guanine (B1146940) and the N7 position of adenine. nih.govnih.gov The subsequent quinone products, including B[a]P-3,6-dione, are also capable of forming adducts, particularly under conditions that promote redox cycling, such as the presence of NADPH and copper ions (CuCl2). nih.gov While less mutagenic than other B[a]P metabolites in some assay systems, the formation of these adducts confirms a direct covalent interaction with DNA constituents. nih.gov

Research has successfully synthesized and characterized various adducts, including those where the B[a]P moiety is linked to the C8, N7, and N9 positions of guanine and adenine. researchgate.net These studies provide a foundational understanding of the possible structures formed when B[a]P-3,6-dione reacts with DNA. The formation of these adducts can lead to mutations, such as G to T transversions, which are a hallmark of PAH-induced carcinogenesis. acs.org

Table 1: DNA Adducts Formed from Benzo[a]pyrene Radical Cations and Quinones This table summarizes adducts formed from B[a]P radical cations, which are direct precursors to B[a]P-diones, and related quinones.

PrecursorDNA BaseAdduct TypeAttachment SiteReference
B[a]P Radical CationGuanineDepurinating Adduct7-(benzo[a]pyren-6-yl)-guanine (B[a]P-6-N7Gua) nih.gov
B[a]P Radical CationAdenineDepurinating Adduct7-(benzo[a]pyren-6-yl)-adenine (B[a]P-6-N7-Ade) nih.gov
B[a]P Radical CationGuanineDepurinating Adduct8-(benzo[a]pyren-6-yl)-guanine (B[a]P-6-C8-Gua) nih.gov
B[a]P-7,8-dioneDeoxyguanosineStable AdductHydrated N2-deoxyguanosine adduct acs.org
B[a]P-7,8-dioneDeoxyadenosineStable AdductHydrated cyclic N6-deoxyadenosine adduct acs.org

Interactions with Transition Metals and Coordination Chemistry of this compound

The interaction of B[a]P-3,6-dione with transition metals is a critical aspect of its environmental chemistry and toxicology, influencing its transformation and reactivity. Studies involving the interaction of B[a]P with copper (Cu(II)) on clay mineral surfaces (montmorillonite) have shown that this transition metal facilitates the oxidation of the parent compound to B[a]P-diones, including B[a]P-3,6-dione. researchgate.net This interaction is not merely catalytic but involves redox chemistry between the organic molecule and the metal ion.

Under both dark and visible light conditions, the presence of Cu(II) promotes the transformation of B[a]P. researchgate.net This process is accompanied by the formation of environmentally persistent free radicals (EPFRs), which are organic radicals stabilized by the clay surface. Electron paramagnetic resonance (EPR) spectroscopy has identified these radicals as carbon-centered and oxygen-centered species. researchgate.net The formation of B[a]P-3,6-dione is particularly noted under visible light irradiation in these systems. researchgate.net

The interaction leads to a cycle of EPFR generation and decay, which in turn induces the production of reactive oxygen species (ROS) like superoxide (O2•−) and hydroxyl radicals (•OH). researchgate.net This highlights a mechanism where the transition metal mediates electron transfer, converting the B[a]P molecule into its quinone form and generating radical species. The coordination of the dione's oxygen atoms with the metal center on the clay surface is a plausible step in stabilizing the intermediates and facilitating these electron transfer processes. The use of CuCl2 to promote redox cycling of B[a]P-3,6-dione in mutagenicity assays further supports the significant role of copper in mediating its reactivity. nih.gov

Mechanistic Pathways of Degradation and Transformation of this compound in Controlled Environments

B[a]P-3,6-dione is a key intermediate in the degradation of B[a]P and also undergoes further transformation in various environments. Its formation is a common outcome of oxidative processes. acs.org

Phototransformation: In aqueous environments, the phototransformation of B[a]P, accelerated by photosensitizers like natural porphyrins (e.g., chlorophyll), yields B[a]P-3,6-dione as one of the main products. x-mol.comacs.org The proposed mechanism involves the photocatalytic generation of singlet oxygen (¹O₂), which reacts with B[a]P. x-mol.comacs.org Density functional theory (DFT) calculations support that ¹O₂ and hydroxyl radicals (•OH) initiate B[a]P degradation, leading to the formation of B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. acs.orgnih.gov

Metal-Catalyzed Transformation: On surfaces like Cu(II)-contaminated clays, B[a]P is transformed into B[a]P-3,6-dione and B[a]P-6,12-dione, especially under visible light. researchgate.net This process generates EPFRs that subsequently decay over time. researchgate.net This decay represents a degradation pathway for the radical forms of the dione. The reaction of B[a]P radical cations with water is another controlled pathway that yields a mixture of diones, including the 1,6-, 3,6-, and 6,12-isomers. nih.gov

Microbial Transformation: In controlled biological systems, microorganisms can transform B[a]P into its quinone derivatives. The fungus Fusarium solani has been shown to metabolize B[a]P, leading to the isolation and identification of B[a]P-3,6-quinone as a metabolic product. researchgate.net This indicates that fungal enzymatic systems, likely involving cytochrome P450 monooxygenases, can directly oxidize B[a]P to this dione. researchgate.net

Table 2: Formation and Transformation of this compound in Various Systems

System/ConditionReactants/InitiatorsObserved Products Including B[a]P-3,6-dioneProposed MechanismReference
Aqueous PhototransformationB[a]P, Natural Porphyrins, Solar IrradiationB[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-6,12-dionePhotocatalytic generation of singlet oxygen (¹O₂) x-mol.comacs.org
DFT Calculation (Aqueous)B[a]P, •OH, ¹O₂B[a]P-1,6-quinone, B[a]P-3,6-quinone, B[a]P-4,6-quinone, B[a]P-6,12-quinoneRadical addition and subsequent oxidation steps acs.orgnih.gov
Metal-Clay InteractionB[a]P, Cu(II)-Montmorillonite, Visible LightB[a]P-3,6-dione, B[a]P-6,12-dione, EPFRs, ROSSurface-mediated oxidation and radical formation researchgate.net
One-Electron OxidationB[a]P Radical Cation, H₂OB[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-6,12-dioneReaction of radical cation with water nih.gov
Fungal MetabolismB[a]P, Fusarium solani1,6-benzo[a]pyrene quinone, 3,6-benzo[a]pyrene quinoneFungal cytochrome P450-mediated oxidation researchgate.net

Computational and Theoretical Chemistry Approaches to Benzo a Pyrene 3,6 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the reactivity and stability of B[a]P-3,6-dione. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) Studies of Benzo[a]pyrene-3,6-dione (B31473)

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and energetics of polycyclic aromatic hydrocarbon (PAH) derivatives, including B[a]P-3,6-dione. DFT calculations focus on the electron density to determine the ground-state properties of a molecule, offering a balance between computational cost and accuracy. researchgate.net Studies employing DFT have been crucial in understanding the formation of B[a]P-3,6-dione from its parent compound, Benzo[a]pyrene (B130552) (B[a]P).

DFT calculations have shown that the degradation of B[a]P initiated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can lead to the formation of several quinones, with B[a]P-3,6-dione being a major product alongside B[a]P-1,6-dione and B[a]P-6,12-dione. acs.orgnih.gov These calculations help to map out potential energy surfaces for various reaction pathways, identifying the most energetically favorable routes to quinone formation. For instance, the reaction barriers and energies for •OH addition to different carbon sites on the B[a]P molecule have been calculated, revealing that such additions are exothermic and thermodynamically favorable. acs.org

The electronic properties calculated via DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netnmas.org For quinone-containing semiconductors, a localized LUMO can limit intermolecular π-overlap, which may influence charge transport properties. mdpi.com

Table 1: Calculated Energetic Properties of B[a]P and Related Species from DFT Studies

Parameter Description Typical Calculated Values (kcal/mol) Significance
ΔEa (Activation Energy) The energy barrier for a chemical reaction to occur. 4.4 - 9.8 (for •OH addition to B[a]P) acs.org Lower values indicate a faster reaction rate.
ΔEr (Reaction Energy) The net energy change during a chemical reaction. Exothermic for •OH addition to B[a]P acs.org Negative values (exothermic) indicate a thermodynamically favorable reaction.

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Varies with functional and basis set nmas.org | A smaller gap generally implies higher reactivity. |

Ab Initio Calculations of Molecular Orbitals and Reactivity Descriptors

Ab initio calculations, which are based on first principles without reliance on empirical data, provide a highly accurate description of molecular systems. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are used for high-accuracy benchmark calculations. researchgate.net For molecules like B[a]P-3,6-dione, these methods can precisely determine the energies and shapes of molecular orbitals.

The distribution of the HOMO is particularly important as it indicates the regions of a molecule most susceptible to electrophilic attack. nih.gov In the parent B[a]P, the HOMO is concentrated at specific carbon atoms, which correlates with the sites where oxidation leading to quinone formation occurs. nih.govnih.gov

Reactivity descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's reactivity. The Fukui function, for example, identifies the sites within a molecule that are most likely to undergo nucleophilic or electrophilic attack. acs.org For B[a]P, the Fukui function correctly predicts that the C6 position is a highly favorable site for attack by •OH radicals, a key step in the pathway to forming B[a]P-3,6-dione. acs.org Similarly, Average Local Ionization Energy (ALIE) calculations can predict reactive sites by identifying the locations where it is easiest to remove an electron. nih.gov

Table 2: Key Reactivity Descriptors and Their Application

Descriptor Definition Application to B[a]P and its Derivatives Reference
Fukui Function Measures the change in electron density at a point when the total number of electrons changes. Predicts the most reactive sites for radical attack on the B[a]P ring system. acs.org acs.org
HOMO Distribution The spatial distribution of the highest energy electrons. Identifies electron-rich areas prone to oxidation. nih.govnih.gov nih.govnih.gov

| Average Local Ionization Energy (ALIE) | The average energy required to remove an electron from a specific point in the space of a molecule. | Pinpoints carbons with the lowest ionization energy as the most probable reaction centers. nih.gov | nih.gov |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is invaluable for studying how B[a]P-3,6-dione interacts with its environment, such as solvents and biological macromolecules. mdpi.com

Solvent Effects on this compound Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model solvent molecules (like water) and their interactions with the solute. nih.gov For the formation of B[a]P-diones from B[a]P, computational studies have shown that water molecules can play a direct role in the reaction mechanism. For example, a water molecule can act as a bridge to facilitate a hydrogen shift, drastically lowering the reaction barrier for certain steps in the degradation pathway. acs.org The use of a Polarizable Continuum Model (PCM) in calculations can also account for bulk solvent effects on reaction energetics. researchgate.netconicet.gov.ar

Intermolecular Interactions with Chemical and Biological Interfaces (in silico modeling)

A critical application of computational modeling is to understand how B[a]P-3,6-dione interacts with biological targets like DNA and proteins. MD simulations and molecular docking are the primary tools for this purpose. conicet.gov.armdpi.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. conicet.gov.ar Studies have used docking to investigate the non-covalent interactions when a PAH o-quinone, a class of compounds including B[a]P-3,6-dione, intercalates into a DNA double helix. conicet.gov.ar These simulations reveal the binding modes and energies, highlighting the importance of hydrophobic and π-stacking interactions. mdpi.com

MD simulations can then be used to assess the stability of these docked complexes over time. mdpi.comtandfonline.com For instance, MD studies on DNA adducts of benzo[a]pyrene-7,8-dione (B196088), a related quinone, have been used to analyze the conformational changes in the DNA duplex upon adduct formation and to determine the most stable structures. tandfonline.com Such simulations have revealed that the quinone moiety can reside in either the major or minor groove of the DNA, held in place by van der Waals and electrostatic forces. nih.govtandfonline.com Similar simulations for B[a]P interacting with proteins like the aryl hydrocarbon receptor (AhR) have identified key amino acid residues that contribute to binding affinity. nih.gov

Table 3: Computational Methods for Studying Intermolecular Interactions

Method Description Application to B[a]P-3,6-dione Key Findings
Molecular Docking Predicts the binding orientation and affinity of a small molecule to a macromolecule. Modeling the interaction of PAH quinones with DNA and proteins. conicet.gov.arnih.gov Identifies potential binding sites and estimates binding energy; highlights hydrophobic and stacking interactions. conicet.gov.armdpi.com
Molecular Dynamics (MD) Simulation Simulates the time-dependent motion of atoms and molecules. Assessing the stability of B[a]P-3,6-dione-DNA/protein complexes. tandfonline.comoup.com Confirms complex stability, reveals conformational changes, and characterizes intermolecular forces like hydrogen bonds and van der Waals interactions. nih.govoup.com

| ONIOM (Our Own N-layer Integrated molecular Orbital molecular Mechanics) | A hybrid quantum mechanics/molecular mechanics (QM/MM) method. | Modeling covalent bond formation between a PAH quinone and DNA. conicet.gov.ar | Allows for accurate calculation of the reaction at the active site (QM) while including the effect of the larger biological environment (MM). conicet.gov.ar |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of molecules, which is essential for identifying and characterizing them in experimental settings. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). mdpi.comfrontiersin.org By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax), which can be compared with experimental spectra for compound verification.

Similarly, calculations of vibrational frequencies using DFT can generate theoretical infrared (IR) and Raman spectra. researchgate.net These predicted spectra help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, aiding in the structural elucidation of B[a]P-3,6-dione and its reaction products. The agreement between calculated and experimental spectra serves as a validation of the computational model's accuracy. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs (focused on chemical reactivity)

Structure-activity relationship (SAR) studies for this compound (B[a]P-3,6-dione) and its analogs primarily investigate how molecular structure influences their formation, reactivity, and electronic properties. Computational models, particularly those based on electronic structure, have been instrumental in predicting the reactivity of the parent compound, benzo[a]pyrene (B[a]P), and understanding the distribution of its oxidized products.

Theoretical approaches like the Fukui function (FF) and Highest Occupied Molecular Orbital (HOMO) analysis are used to predict the most likely sites for electrophilic or radical attack on the B[a]P molecule. acs.org For B[a]P, computational studies predict a reactivity order for its carbon positions as C6 > C1/C3 > C12. acs.org This prediction aligns with experimental observations where the major oxidation products are the corresponding diones: B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. acs.org The generation of these specific quinones is a direct consequence of the electronic structure of the parent B[a]P molecule, where the C1, C3, C6, and C12 positions are most susceptible to oxidative attack. nih.gov

The chemical reactivity and resulting product profiles are also highly dependent on the specific reaction conditions and the presence of substituents on the aromatic ring system. For instance, the metabolism of B[a]P and 6-fluorobenzo[a]pyrene (6-FBP) by rat liver microsomes yields different product distributions depending on the cofactor used. With NADPH, both compounds produce a mix of dihydrodiols, phenols, and quinones. nih.gov However, when cumene (B47948) hydroperoxide (CHP) is the cofactor, only quinones are formed, demonstrating that the reaction pathway can be selectively channeled towards quinone formation. nih.gov This indicates that the nature of the oxidizing species plays a critical role in the final product distribution.

Furthermore, studies comparing the three main dione (B5365651) isomers reveal differences in their chemical behavior, which is attributed to their distinct structural features. B[a]P-3,6-dione and its analogs, B[a]P-1,6-dione and B[a]P-6,12-dione, all engage in redox cycling to generate reactive oxygen species (ROS), but the efficiency and specific mechanisms can vary based on the quinone structure.

Table 1: Comparison of Benzo[a]pyrene Dione Analogs

CompoundStructural FeaturesPrimary Formation RouteReactivity Mechanism
This compoundOrtho-quinone at the 3,6-positionsCYP1B1-mediated oxidation of 3-OH-B[a]PRedox cycling leading to ROS generation
Benzo[a]pyrene-1,6-dionePara-quinone at the 1,6-positionsMicrosomal oxidation via CYP enzymesDNA strand scission via ROS
Benzo[a]pyrene-6,12-dioneExtended quinone at the 6,12-positionsOxidation of B[a]PROS generation

Reaction Pathway Elucidation and Transition State Analysis for this compound

The formation of B[a]P-3,6-dione from its parent hydrocarbon, B[a]P, has been extensively studied using computational methods, primarily Density Functional Theory (DFT). nih.govacs.org These studies elucidate the complex reaction pathways, identify key intermediates, and analyze the transition states involved in the oxidation process. The degradation of B[a]P in aqueous environments is often initiated by reactive species like the hydroxyl radical (•OH) or singlet oxygen (¹O₂). acs.orgresearchgate.net

DFT calculations have detailed the degradation mechanism of B[a]P initiated by ¹O₂. nih.govacs.org This process involves a series of elementary reactions leading to the formation of various quinones, including B[a]P-3,6-dione. acs.org The initial and most favorable step, both kinetically and thermodynamically, is the addition of ¹O₂ to the C6 position of B[a]P. nih.gov

A proposed mechanism for the formation of B[a]P quinones following ¹O₂ initiation involves six key steps:

¹O₂ Initiation : Formation of a peroxide adduct (BaP-6-OO). acs.orgresearchgate.net

1,3 H-shift : A hydrogen atom shifts from the C6 position to the peroxy group, forming BaP-6-OOH. This step is significantly promoted by a water molecule, which acts as a bridge to stabilize the transition state and lower the activation energy barrier. acs.orgresearchgate.net

Decomposition : The BaP-6-OOH intermediate decomposes into an alkoxy radical (BaP-6-O) and an •OH radical. nih.govacs.org

•OH Addition : The newly formed •OH radical adds to another position on the B[a]P-6-O structure, such as C1, C3, C4, or C12. nih.govacs.org

H-atom Abstraction : ¹O₂ abstracts a hydrogen atom from the carbon bearing the newly added hydroxyl group. researchgate.net

Final H-atom Abstraction : A final hydrogen atom is abstracted from the hydroxyl group by a hydroperoxyl radical (HO₂), yielding the final dione product. researchgate.net

Transition state theory (TST) calculations have been used to determine the rate constants for the initial reactions. The rate constant for ¹O₂ addition to B[a]P is significantly higher (by approximately 5 orders of magnitude) than that for •OH addition, suggesting that at low initial •OH concentrations, the singlet oxygen pathway is the primary driver for B[a]P degradation. acs.org

Computational analysis of the reaction barriers provides quantitative insight into the process. The energy barrier for the 1,3 H-shift is drastically reduced in the presence of a water molecule, which forms a six-membered ring transition state, facilitating proton transport. acs.org

Table 2: Calculated Energy Barriers for Key Steps in B[a]P Oxidation

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Notes
¹O₂ Addition to B[a]PAttack of singlet oxygen at various carbon sites.-2.5 to 14.3The C6 position is the most favorable site, with the lowest energy barrier. nih.govacs.org
1,3 H-shift (uncatalyzed)Unimolecular hydrogen shift from C6 to the peroxy group.41 - 42High energy barrier makes this pathway less likely. acs.org
1,3 H-shift (water-assisted)Hydrogen shift facilitated by a water molecule bridge.11 - 12The water molecule stabilizes the transition state, significantly lowering the barrier. acs.org

Environmental Chemistry and Advanced Analytical Research of Benzo a Pyrene 3,6 Dione

Formation and Transformation Pathways of Benzo[a]pyrene-3,6-dione (B31473) in Environmental Systems

This compound is not typically released directly into the environment but is formed from the transformation of its parent compound, benzo[a]pyrene (B130552). cymitquimica.com This process can occur through various oxidative and light-induced reactions in different environmental compartments.

Oxidative Generation from Polycyclic Aromatic Hydrocarbons in Air and Water

Benzo[a]pyrene, a common polycyclic aromatic hydrocarbon (PAH) produced from the incomplete combustion of organic materials like fossil fuels and tobacco, is the precursor to this compound. cymitquimica.comnih.gov In the atmosphere, benzo[a]pyrene adsorbed on particulate matter undergoes oxidative degradation to form benzo[a]pyrene diones, including the 3,6-isomer. dss.go.thacs.org This transformation is influenced by atmospheric conditions and can be initiated by gaseous pollutants such as ozone and nitrogen oxides, as well as hydroxyl radicals. dss.go.thiloencyclopaedia.org

In aqueous environments, the oxidation of benzo[a]pyrene can also lead to the formation of this compound. acs.orgx-mol.com Studies have shown that the presence of natural substances like porphyrins can accelerate this transformation under solar irradiation. acs.orgx-mol.comnih.gov The process is often mediated by the generation of reactive oxygen species. nih.gov

Phototransformation and Biodegradation Mechanisms in Environmental Matrices

Phototransformation is a significant pathway for the degradation of benzo[a]pyrene in the environment, leading to the formation of this compound. acs.orgx-mol.comresearchgate.net This process is driven by solar irradiation and can be influenced by the surrounding chemical matrix. dss.go.thacs.orgacs.orgx-mol.com For instance, the presence of natural porphyrins in water can photosensitize the transformation of benzo[a]pyrene into its quinone derivatives, including the 3,6-dione. acs.orgx-mol.com The mechanism is believed to involve the generation of singlet oxygen, which then reacts with benzo[a]pyrene. acs.orgx-mol.comnih.gov

Biodegradation of benzo[a]pyrene by certain microorganisms can also yield this compound. Some fungi, such as Fusarium solani, have been shown to metabolize benzo[a]pyrene into quinone products, including benzo[a]pyrene-3,6-quinone. researchgate.net This suggests that microbial processes in soil and sediment can contribute to the formation of this compound. researchgate.netresearchgate.net

Advanced Chromatographic Techniques for Separation and Quantification

The accurate detection and quantification of this compound in environmental samples require sophisticated analytical methods due to its low concentrations and the complexity of the matrices in which it is found.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of benzo[a]pyrene metabolites, including this compound. aacrjournals.orgnih.gov Various detectors can be coupled with HPLC to enhance sensitivity and selectivity.

Since benzo[a]pyrene-diones are not fluorescent, their detection at low concentrations can be challenging with standard HPLC systems. nih.gov To overcome this, a method involving post-column reduction has been developed. nih.gov In this approach, a zinc reducer is used to convert the diones into their highly fluorescent hydroquinone (B1673460) forms, which can then be sensitively measured by a fluorescence detector. nih.gov This method has been shown to significantly increase detection sensitivity compared to traditional ultraviolet (UV) detection. nih.gov HPLC coupled with a photodiode array (PDA) detector is also utilized for the analysis of benzo[a]pyrene metabolites. nih.gov

Table 1: HPLC Methods for this compound Analysis

Technique Detector Key Feature Limit of Detection (LOD)
HPLC Fluorescence with post-column zinc reduction Converts non-fluorescent diones to fluorescent hydroquinones Below 1.0 nM
HPLC Photodiode Array (PDA) Provides spectral information for peak identification Not specified

This table is interactive. You can sort and filter the data by clicking on the column headers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself has low volatility, making direct GC-MS analysis challenging, this technique can be applied to its more volatile derivatives. dss.go.th The high melting point and subsequent decomposition of benzo[a]pyrene-diones at high temperatures result in poor detection limits when using GC-High-Resolution Mass Spectrometry (GC-HRMS). dss.go.th However, derivatization techniques can be employed to convert the diones into forms more amenable to GC-MS analysis. Despite these possibilities, liquid chromatography-based methods are generally preferred for the direct analysis of benzo[a]pyrene-diones due to their thermal instability. dss.go.th

Mass Spectrometry-Based Approaches for Trace Analysis and Identification

Mass spectrometry (MS) is a powerful tool for the trace analysis and unambiguous identification of this compound in complex environmental samples.

When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity. dss.go.th Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source used for the LC-MS analysis of benzo[a]pyrene-diones. dss.go.thacs.org This technique has been successfully used to determine the concentrations of benzo[a]pyrene-diones in air particulate matter, with detection limits in the low picogram range. dss.go.thacs.org

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. nih.govresearchgate.net By using selected reaction monitoring (SRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing interferences from the sample matrix. nih.gov For instance, the transition from m/z 283 to m/z 226 has been used for the quantification of this compound. nih.gov The use of isotopically labeled internal standards, such as ¹³C-labeled this compound, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

Table 2: Mass Spectrometry Parameters for this compound Analysis

Technique Ionization Source Analysis Mode Key Transition (m/z)
LC-MS APCI SIR 282

This table is interactive. You can sort and filter the data by clicking on the column headers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Samples

The analysis of this compound (B[a]P-3,6-dione), a quinone derivative of the potent carcinogen Benzo[a]pyrene (B[a]P), in complex environmental and biological matrices necessitates highly selective and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a important method for this purpose. This technique allows for the effective separation of B[a]P-3,6-dione from a multitude of other B[a]P metabolites and matrix components, followed by its unambiguous identification and quantification.

In studies of complex samples such as airborne particulate matter, researchers have developed innovative analytical methods utilizing high-performance liquid chromatography (HPLC) combined with atmospheric pressure chemical ionization (APCI) and mass spectrometry. researchgate.net Such methods are capable of determining trace concentrations of various oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs), including B[a]P-3,6-dione. researchgate.net For instance, LC-MS has been successfully used to identify and quantify B[a]P metabolites in human bronchoalveolar H358 cells after exposure to B[a]P. nih.govepa.gov

In these analyses, the mass spectrometer is often operated in selected reaction monitoring (SRM) mode. For B[a]P-diones, including the 3,6-isomer, this typically involves monitoring the transition from the protonated molecular ion ([M+H]⁺) to a characteristic product ion. Collision-induced dissociation (CID) of the B[a]P-dione parent ion (m/z 283) commonly results in a product ion corresponding to the loss of a carbonyl group ([M+H-CO]⁺), which has a mass-to-charge ratio (m/z) of 255. nih.gov This specific transition provides a high degree of selectivity, minimizing interference from other compounds present in the sample. researchgate.netresearchgate.net The use of LC-MS/MS allows for the profiling of multiple B[a]P metabolites simultaneously, providing valuable insights into the metabolic pathways of B[a]P activation, including the radical cation pathway that leads to the formation of B[a]P-1,6-dione and B[a]P-3,6-dione. nih.govnih.gov

Accurate Mass Measurements and Isotope Dilution for Quantitation

For precise and reliable quantification of this compound, particularly at trace levels in complex environmental samples, advanced mass spectrometry techniques are employed. Accurate mass measurements and stable isotope dilution (SID) are two such critical strategies that significantly enhance the quality of analytical data.

Accurate mass measurements, often achieved using high-resolution mass spectrometers like magnetic sector or time-of-flight (TOF) instruments, provide a high degree of confidence in compound identification. An analytical method using high-performance liquid chromatography and atmospheric pressure chemical ionization magnetic sector mass spectrometry allowed for selective accurate mass detection with a mass resolution exceeding 6,000. researchgate.net This level of resolution enables the determination of the elemental composition of an ion, allowing B[a]P-3,6-dione to be distinguished from other isobaric interferences—compounds that have the same nominal mass but different elemental formulas. researchgate.net

Stable isotope dilution (SID) is considered the gold standard for quantitative analysis in mass spectrometry. nih.govepa.gov This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C- or D-labeled B[a]P-3,6-dione) to the sample prior to extraction and analysis. nih.gov The labeled compound serves as an internal standard that behaves identically to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the isotopically labeled standard, highly accurate and precise quantification can be achieved, as this ratio corrects for any analyte loss during sample processing and for variations in instrument response (matrix effects). nih.govresearchgate.net SID-LC/MS/MS assays have been developed to profile B[a]P metabolism in human bronchoalveolar cells, measuring signature metabolites like B[a]P-3,6-dione to understand the contribution of different metabolic activation pathways. nih.govjst.go.jp

Electrochemical Detection and Biosensor Development for this compound (as analytical tools)

Electrochemical methods offer a sensitive and often cost-effective alternative to mass spectrometry for the detection of electroactive species like B[a]P-3,6-dione. The quinone structure of B[a]P-3,6-dione makes it amenable to electrochemical reduction and oxidation, which can be harnessed for analytical purposes. nih.gov The redox cycling of these diones can be exploited for their detection. nih.gov HPLC systems have been coupled with electrochemical detectors to analyze B[a]P metabolites, and the performance has been compared with conventional UV detection. dss.go.thiarc.fr

The development of biosensors represents a promising frontier for the rapid and specific detection of B[a]P and its metabolites. While direct biosensors for B[a]P-3,6-dione are not extensively documented, indirect methods based on the biological activity of B[a]P have been developed. For example, a novel electrochemical biosensor was constructed using a DNA/hemin (B1673052)/nafion-graphene modified glassy carbon electrode (GCE) for the analysis of B[a]P. researchgate.net This biosensor works on the principle that hemin can mimic the catalytic activity of cytochrome P450 enzymes, metabolizing B[a]P into products that can cause DNA damage. researchgate.net The resulting damage to the immobilized DNA on the electrode surface can be detected and quantified electrochemically, providing an indirect measure of the parent B[a]P concentration. researchgate.net Such biosensors could potentially be adapted to detect specific reactive metabolites like quinones that are formed during the metabolic activation of B[a]P. nih.gov

Further research in this area could focus on developing more specific recognition elements, such as aptamers or antibodies that bind directly to B[a]P-3,6-dione, to create highly selective and sensitive electrochemical biosensors for direct monitoring in environmental and clinical samples. researchgate.net

Sample Preparation and Extraction Methodologies for Environmental Research Applications

The effective extraction of this compound from diverse and complex environmental matrices is a critical first step for its accurate analysis. The choice of extraction method depends on the sample type, such as airborne particulate matter, water, or soil. Common goals are to achieve high recovery of the analyte while minimizing the co-extraction of interfering substances. acs.org

For solid samples like airborne particulate matter collected on filters, advanced pressurized liquid extraction (PLE) and traditional ultrasonic extraction (USE) have been compared. researchgate.net Using ethyl acetate (B1210297) as the extraction solvent, both techniques yielded high recoveries for a range of oxy-PAHs, including B[a]P-3,6-dione, from spiked quartz fiber filters. researchgate.net PLE, however, often offers advantages in terms of reduced solvent consumption and extraction time. Another study on PM2.5 filters highlighted that the extraction method can alter the chemical profile of the extracts, underscoring the importance of method validation. acs.org For fungal cultures, a common method involves extraction with a hexane-ethyl acetate mixture, followed by sonication to disrupt the cells and ensure complete recovery of the analyte. nih.gov

For aqueous samples such as industrial wastewater, liquid-liquid extraction (LLE) is frequently employed. A method for extracting PAHs from coking wastewater used a solvent mixture of methanol, cyclohexane, and dichloromethane, followed by vigorous shaking. icm.edu.pl The extracts are then often "cleaned up" using solid-phase extraction (SPE) to remove interfering matrix components before chromatographic analysis. icm.edu.pl For trace analysis in water, cloud-point extraction (CPE) has been explored as an effective and environmentally friendly preconcentration technique for PAHs. researchgate.net

The table below summarizes findings from a comparative study on extraction methods for oxy-PAHs from quartz fiber filters. researchgate.net

Table 1: Comparison of Extraction Method Recoveries for Oxy-PAHs

Extraction Method Solvent Recovery Range (%)
Pressurized Liquid Extraction (PLE) Ethyl Acetate 82–110

Data sourced from a study analyzing 11 oxy-PAHs, including this compound, from spiked filters. researchgate.net

Specialized Applications of Benzo a Pyrene 3,6 Dione in Advanced Chemical Research

Benzo[a]pyrene-3,6-dione (B31473) as a Redox Probe in Chemical and Materials Science

This compound serves as a robust redox probe in chemical and materials science due to its capacity to undergo reversible oxidation-reduction cycles. nih.gov This process involves the interconversion between the dione (B5365651) (quinone) form and the corresponding diol (hydroquinone) form, proceeding through intermediate semiquinone radicals. nih.gov

The redox cycling of this compound is a key feature of its utility as a redox probe. Under anaerobic conditions, it can be readily reduced to benzo[a]pyrene-3,6-diol (B1212835) by mild biological reducing agents. nih.gov Conversely, the diol form is rapidly autoxidized back to the dione in the presence of air, a process that generates reactive oxygen species (ROS) such as hydrogen peroxide, superoxide (B77818), and hydroxyl radicals. nih.gov This ability to accept and donate electrons makes it a valuable tool for studying redox processes in various chemical and biological systems.

The electrochemical properties of this compound have been investigated using techniques such as cyclic voltammetry. mdpi.comresearchgate.net These studies provide insights into the electron transfer kinetics and reduction potentials of the compound, which are crucial for its application as a redox probe. For instance, in a conventional three-electrode setup, the electrochemical behavior of similar helical quinone systems has been determined in an electrolyte solution, providing data on their redox potentials. mdpi.com

Table 1: Redox Characteristics of this compound

PropertyDescriptionReference
Redox Cycling Reversible interconversion between the dione and diol forms. nih.gov
Reduction Easily reduced to benzo[a]pyrene-3,6-diol under anaerobic conditions by agents like NAD(P)H, cysteamine, and glutathione. nih.gov
Autoxidation The diol form rapidly reoxidizes to the dione in the presence of air. nih.gov
ROS Generation Produces hydrogen peroxide, superoxide, and hydroxyl radicals during autoxidation. nih.gov
Semiquinone Intermediate The one-electron reduction or oxidation proceeds via a detectable semiquinone radical intermediate. nih.gov

Integration of this compound into Novel Functional Materials and Polymers

The unique structure of this compound makes it an attractive building block for the synthesis of novel functional materials and polymers. Its polycyclic aromatic core and reactive dione functional groups allow for its incorporation into larger molecular architectures with tailored electronic and photophysical properties.

Research in this area has explored the synthesis of donor-acceptor conjugated copolymers where a pyrene-based unit acts as the electron donor and a dione-containing moiety, such as thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), serves as the electron acceptor. whiterose.ac.uk While not directly using this compound, this research highlights the principle of using pyrene-dione systems to create materials with intramolecular charge transfer (ICT) characteristics. whiterose.ac.uk These materials often exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.comwhiterose.ac.uk

The development of helically shaped polycyclic aromatic compounds, such as a helicene quinone, further demonstrates the potential for creating advanced materials. mdpi.com These complex structures can be synthesized through methods like the Diels-Alder reaction and possess unique chiroptical and photophysical properties. mdpi.com The integration of dione functionalities into such helical systems can lead to materials with potential applications in organic thin-film transistors (OTFTs). mdpi.com

Utilization of this compound in Fundamental Photochemistry and Photophysics Research

This compound is a significant compound in fundamental photochemistry and photophysics research, primarily due to its role as a phototransformation product of benzo[a]pyrene (B130552). researchgate.netnih.gov The photolysis of benzo[a]pyrene in aqueous solutions can yield this compound, among other quinones. nih.gov

Studies have shown that the phototransformation of benzo[a]pyrene can be accelerated by natural porphyrins, such as chlorophyll, through the photocatalytic generation of singlet oxygen. researchgate.netacs.org In these reactions, this compound is identified as one of the major transformation products. researchgate.netacs.org This highlights the importance of studying the photochemical pathways that lead to the formation of this dione and its subsequent behavior under irradiation.

The photophysical properties of benzo[a]pyrene and its derivatives are influenced by their molecular structure and environment. ncl.ac.uk Research into the excited state dynamics of benzo[a]pyrene has revealed that it can react with oxygen in its singlet excited state, leading to fluorescence quenching and intersystem crossing to the triplet state. researchgate.net The formation of this compound as a photoproduct is a key aspect of these photochemical processes. researchgate.netnih.gov Furthermore, multiphoton spectral analysis has been used to identify and monitor benzo[a]pyrene metabolites, including this compound, within cells, providing insights into their intracellular distribution and dynamics. researchgate.netjst.go.jp

Table 2: Photochemical and Photophysical Research Involving this compound

Research AreaKey FindingsReference
Phototransformation of Benzo[a]pyrene This compound is a major product of the photolysis of benzo[a]pyrene in aqueous solutions. nih.gov
Photosensitized Formation Natural porphyrins can accelerate the formation of this compound from benzo[a]pyrene via singlet oxygen generation. researchgate.netacs.org
Excited State Dynamics The formation of this compound is linked to the excited state reactions of benzo[a]pyrene with molecular oxygen. researchgate.net
In Situ Monitoring Multiphoton spectral analysis allows for the detection and monitoring of this compound within biological systems. researchgate.netjst.go.jp

This compound as a Precursor for Synthetic Organic Chemistry Research

This compound serves as a valuable precursor in synthetic organic chemistry for the creation of more complex molecules. Its dione functionality provides reactive sites for a variety of chemical transformations, allowing for the synthesis of derivatives with modified properties.

One of the key synthetic routes to this compound itself is the oxidation of 3-hydroxybenzo[a]pyrene. nih.gov Reagents such as Fremy's salt (potassium nitrosodisulfonate) or hypervalent iodine reagents have been employed for this transformation. nih.gov Once formed, the dione can be used in further synthetic steps. For example, the synthesis of novel fluorinated benzo[a]pyrene derivatives has been achieved starting from a related dione, benzo[a]pyrene-4,5-dione. researchgate.net This suggests the potential for similar synthetic strategies utilizing this compound to introduce other functional groups.

The synthesis of various substituted pyrenes often involves multi-step sequences where the pyrene (B120774) core is modified. rsc.org While direct substitution on the pyrene ring can be challenging to control, the use of precursors like diones can offer alternative synthetic pathways. rsc.org The reactivity of the carbonyl groups in this compound opens up possibilities for nucleophilic addition and condensation reactions, leading to a diverse range of new compounds for further research.

Benchmarking and Standardization Applications in Analytical Chemistry Research

In analytical chemistry, this compound plays a crucial role as an analytical standard for the identification and quantification of benzo[a]pyrene metabolites. nih.govacs.org Due to its presence as a metabolic and environmental degradation product of benzo[a]pyrene, having a pure standard of the 3,6-dione is essential for developing and validating analytical methods. acs.orgacs.orgnih.gov

Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used to detect and quantify benzo[a]pyrene and its metabolites in various matrices, including biological samples and environmental extracts. nih.govacs.org The availability of this compound as a certified reference material allows for accurate calibration of these instruments and ensures the reliability of the analytical data.

For instance, studies on the metabolic profiles of benzo[a]pyrene in human cells utilize stable isotope-labeled internal standards, including a labeled version of this compound, to achieve high sensitivity and accuracy in quantification. acs.orgnih.gov The elution time of the standard this compound in a chromatographic system is used to identify its presence in complex mixtures. nih.gov Furthermore, it is used in environmental monitoring to determine the concentrations of benzo[a]pyrene diones in air particulate matter. acs.org

Q & A

Q. What are the key physicochemical properties of Benzo[a]pyrene-3,6-dione relevant to experimental handling?

this compound (3,6-BPQ) is a redox-active quinone derivative of benzo[a]pyrene (BaP). Key properties include:

  • Redox activity : Prone to enzymatic reduction, generating reactive oxygen species (ROS) and semiquinone radicals, which necessitate inert atmospheric conditions (e.g., nitrogen gloveboxes) during handling .
  • Solubility : Typically dissolved in dimethyl sulfoxide (DMSO) for cell culture studies, with stock concentrations standardized via UV/visible spectroscopy (e.g., absorbance at 254 nm) .
  • Stability : Susceptible to photodegradation; store in amber vials at –20°C under argon .

Q. What are established protocols for safe laboratory handling of this compound?

  • Containment : Use Class I, Type B biological safety hoods to prevent aerosolization. Avoid dry sweeping; employ HEPA-filtered vacuums or wet methods for cleanup .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles compliant with OSHA 29 CFR 1910.132. Respiratory protection is required if airborne concentrations exceed 1 µg/m³ .
  • Waste disposal : Deactivate redox-active residues with 10% sodium thiosulfate before disposal .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases (e.g., methanol:water 80:20) and detection at 254 nm. Validate purity (>99%) using spectral matching .
  • LC-MS/MS : Electrospray ionization (ESI) in negative ion mode for enhanced sensitivity in complex matrices like microsomal incubations .
  • Quality control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How does this compound influence HIF-1α degradation and downstream VEGF expression?

  • Mechanism : 3,6-BPQ induces proteasomal degradation of HIF-1α under hypoxia by increasing ROS, which stabilizes prolyl hydroxylase (PHD) activity. This reduces VEGF transcription, impacting angiogenesis .
  • Methodology :
  • Use A549 or HepG2 cells in hypoxia chambers (1% O₂).
  • Monitor HIF-1α via Western blot (anti-HIF-1α antibodies) and VEGF via ELISA .
  • Confirm redox dependency using antioxidants (e.g., N-acetylcysteine) .

Q. What methodologies resolve contradictions in metabolic activation pathways of this compound across model systems?

  • Contradiction : Rat liver microsomes primarily glucuronidate 3,6-BPQ via DT-diaphorase, while human hepatocytes favor sulfation pathways .
  • Approach :
  • Pre-treat microsomes with 3-methylcholanthrene (CYP1A1 inducer) or dicumarol (DT-diaphorase inhibitor) to isolate enzymatic contributions .
  • Compare metabolite profiles using LC-MS/MS and isotopic labeling .

Q. How to design in vitro studies to assess the role of molecular chaperones in this compound-induced cellular stress?

  • Experimental design :
  • Co-treat cells with 3,6-BPQ and HSP90 inhibitors (e.g., geldanamycin) to disrupt chaperone-client interactions .
  • Assess autophagy flux via LC3-II/LC3-I ratio (Western blot) and lysosomal inhibition (chloroquine) .
  • Use siRNA knockdown of HSP70/HSP90 to validate chaperone dependency in protein folding .

Q. What strategies optimize detection of this compound-DNA adducts given its redox activity?

  • Challenges : Redox cycling may degrade adducts or generate false positives.
  • Solutions :
  • Stabilize adducts with EDTA-containing lysis buffers to chelate metal ions .
  • Use OxiSelect™ BPDE-DNA Adduct ELISA kits with anti-BPDE antibodies for specific detection .
  • Confirm adduct stability via ³²P-postlabeling assays .

Q. How to systematically evaluate the carcinogenic potential of this compound using existing toxicological data?

  • Framework : Follow EPA IRIS guidelines for weight-of-evidence analysis:
  • Study selection : Exclude non-peer-reviewed or subchronic studies; prioritize multi-dose, lifetime rodent bioassays .
  • Data integration : Use computational tools (e.g., Bayesian models) to harmonize in vitro mutagenicity (Ames test) and in vivo tumor incidence data .
  • Uncertainty analysis : Apply benchmark dose (BMD) modeling to extrapolate low-dose risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.